molecular formula C13H21Cl2FN2O B6609919 3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride CAS No. 2866333-88-0

3-{[4-(aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride

Cat. No.: B6609919
CAS No.: 2866333-88-0
M. Wt: 311.22 g/mol
InChI Key: KCRWTMQCPCSWFN-UHFFFAOYSA-N
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Description

3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a fluorophenol group and an aminomethylpiperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride typically involves multiple steps, starting with the preparation of the fluorophenol core. This can be achieved through the fluorination of phenol derivatives using suitable fluorinating agents. Subsequently, the aminomethylpiperidine group is introduced through a series of reactions involving amine alkylation and reduction processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride can be utilized to study the interactions between small molecules and biological targets. It may also serve as a probe in biochemical assays.

Medicine: In the medical field, this compound has potential applications as a pharmaceutical intermediate. It can be used in the development of drugs targeting various diseases, including neurological disorders and inflammation.

Industry: In industry, this compound can be employed in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired therapeutic outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

  • 4-(Aminomethyl)piperidine

  • 5-Fluorophenol

  • Piperidine derivatives

Uniqueness: 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol dihydrochloride stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its similar compounds.

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Properties

IUPAC Name

3-[[4-(aminomethyl)piperidin-1-yl]methyl]-5-fluorophenol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O.2ClH/c14-12-5-11(6-13(17)7-12)9-16-3-1-10(8-15)2-4-16;;/h5-7,10,17H,1-4,8-9,15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRWTMQCPCSWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC(=CC(=C2)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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